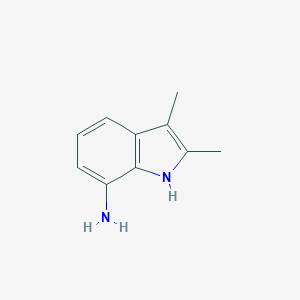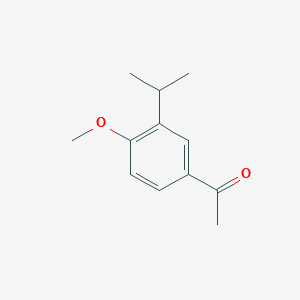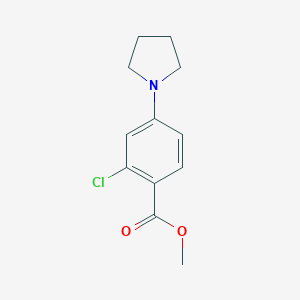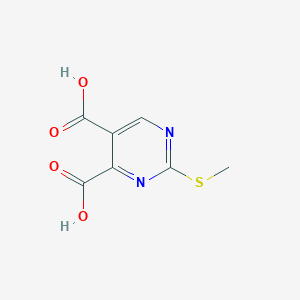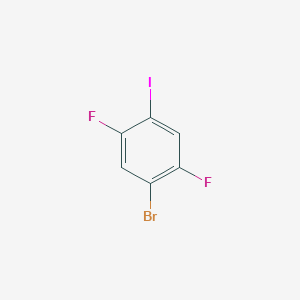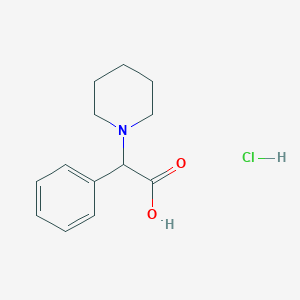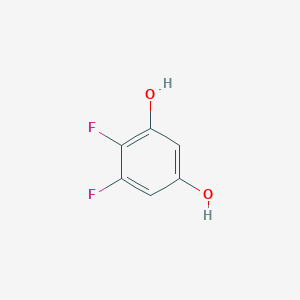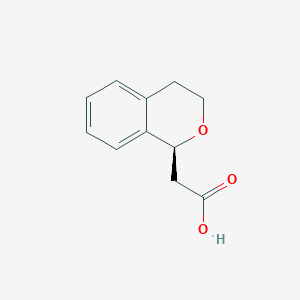
(1-Benzylazepan-3-yl)methanol
Übersicht
Beschreibung
(1-Benzylazepan-3-yl)methanol, also known as Flubromazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
Wirkmechanismus
(1-Benzylazepan-3-yl)methanol acts on the central nervous system by binding to the GABA-A receptor. It enhances the activity of the GABA neurotransmitter, which leads to an increase in the inhibitory effects of GABA on the brain. This results in a decrease in neuronal activity, leading to the anxiolytic, hypnotic, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease anxiety levels, induce sedation, and promote muscle relaxation. Studies have also reported that it can cause cognitive impairment, memory loss, and respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1-Benzylazepan-3-yl)methanol is its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential for abuse and dependence. Therefore, it must be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on (1-Benzylazepan-3-yl)methanol. One potential direction is the development of new analogs with improved therapeutic properties and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as depression and epilepsy. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. Its synthesis method is reliable, and it acts on the central nervous system by binding to the GABA-A receptor. It has several biochemical and physiological effects, including anxiolytic, hypnotic, and muscle relaxant properties. However, it must be used with caution due to its potential for abuse and dependence. There are several future directions for the research on this compound, including the development of new analogs with improved therapeutic properties and the investigation of its potential applications in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
(1-Benzylazepan-3-yl)methanol has been studied extensively in the research community due to its potential therapeutic applications. It has been reported to have anxiolytic, hypnotic, and muscle relaxant properties. Studies have also shown that it has potential applications in the treatment of anxiety disorders, insomnia, and muscle spasms.
Eigenschaften
CAS-Nummer |
109887-33-4 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1-benzylazepan-3-yl)methanol |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-5-9-15(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
InChI-Schlüssel |
YFXFXUHBQMBARD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC(C1)CO)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC(C1)CO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



